molecular formula C18H10O B1345619 Cyclopenta(cd)pyren-4(3H)-one CAS No. 73473-56-0

Cyclopenta(cd)pyren-4(3H)-one

Cat. No.: B1345619
CAS No.: 73473-56-0
M. Wt: 242.3 g/mol
InChI Key: GCPKMXIIQAZQLQ-UHFFFAOYSA-N
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Description

Cyclopenta(cd)pyren-4(3H)-one is a polycyclic aromatic hydrocarbon, which is a class of organic compounds containing multiple fused aromatic rings. These compounds are often formed from the incomplete combustion of organic materials such as wood, coal, and oil. This compound is of particular interest due to its potential mutagenic and carcinogenic properties .

Chemical Reactions Analysis

Cyclopenta(cd)pyren-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-Cyclopenta(cd)pyren-4(3H)-one, while reduction can yield this compound .

Comparison with Similar Compounds

Cyclopenta(cd)pyren-4(3H)-one is similar to other polycyclic aromatic hydrocarbons such as benzo(a)pyrene, benzo(a)anthracene, and chrysene. it is unique in its specific structure and the types of reactions it undergoes. For example, while benzo(a)pyrene is more potent in terms of tumorigenicity, this compound has higher mutagenic activity in certain bacterial assays . This makes it a valuable compound for studying different aspects of mutagenesis and carcinogenesis.

Properties

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKMXIIQAZQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC4=CC=CC5=C4C3=C(C=C2)C=C5)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994231
Record name Cyclopenta[cd]pyren-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73473-56-0
Record name Cyclopenta(cd)pyren-4(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073473560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[cd]pyren-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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